molecular formula C18H19N7O B2906622 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide CAS No. 1286697-76-4

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Número de catálogo: B2906622
Número CAS: 1286697-76-4
Peso molecular: 349.398
Clave InChI: BZBOCZFCCMLYOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a sophisticated small molecule research compound featuring a hybrid heterocyclic architecture, designed for investigating novel therapeutic pathways in oncology. This molecule integrates multiple pharmacophores of recognized biological significance: a pyridazinone core, a pyrazole ring, and a piperidine carboxamide linkage to a pyridine moiety. The structural framework of this compound is considered promising for oncological research, particularly in the exploration of MYC pathway modulation . The pyrazole moiety is a well-established scaffold in medicinal chemistry, documented to exhibit a broad spectrum of pharmacological profiles, including significant anti-inflammatory and anticancer properties . Similarly, pyridazinone-derived compounds have been identified in patent literature as active agents for the modulation of MYC, a key proto-oncogene that regulates cell proliferation and is implicated in a wide range of cancers . The specific molecular design suggests potential as a candidate for inhibiting protein-protein interactions or kinase targets involved in uncontrolled cell growth. This compound is provided for research applications including but not limited to: in vitro binding assays, mechanism of action studies, cytotoxicity profiling against established cancer cell lines (e.g., MCF-7, A549, HepG2), and as a lead structure for the rational design of novel anticancer agents. It is intended solely for use by qualified researchers in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Propiedades

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(21-15-3-1-8-19-13-15)14-6-11-24(12-7-14)16-4-5-17(23-22-16)25-10-2-9-20-25/h1-5,8-10,13-14H,6-7,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBOCZFCCMLYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The piperidine ring is central to the compound, substituted with a carboxamide group.
  • Pyrazole and Pyridazine Moieties : The presence of both pyrazole and pyridazine rings contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including compounds similar to the one , which were evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis). Among these derivatives, several demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis .

Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. One study focused on the effects of pyrazole-based compounds on breast cancer cell lines, revealing that certain derivatives induced cytotoxic effects and apoptosis in cancer cells . The compound may exhibit similar properties due to its structural similarities with other active pyrazoles.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism by which they could mitigate inflammation-related diseases . The specific compound under consideration may share this capability due to its structural characteristics.

The biological activity of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease pathways, such as kinases and phosphodiesterases.
  • Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways crucial for cellular responses.
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, which can provide insights into its potential efficacy .

Case Study 1: Antitubercular Activity

A series of studies have synthesized and evaluated similar pyrazole derivatives for their antitubercular activity against M. tuberculosis. The most active compounds showed IC90 values between 3.73 and 4.00 μM, indicating strong efficacy while maintaining low cytotoxicity in human cell lines .

Case Study 2: Anticancer Activity

In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. These findings suggest that the compound could be a candidate for further development in cancer therapy .

Data Summary Table

Biological ActivityIC50/IC90 ValuesReference
AntitubercularIC50: 1.35 - 2.18 μM; IC90: 3.73 - 4.00 μM
Anticancer (MCF-7)Significant cytotoxicity observed
Anti-inflammatoryInhibition of cytokine production

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

The target compound’s pyridazine-pyrazole motif distinguishes it from other piperidine-4-carboxamide derivatives. Key comparisons include:

Pyridazine vs. Pyridine/Pyrimidine Backbones
  • Compound 20 (1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide) : Replaces the pyrazole with a phenyl group on pyridazine, increasing lipophilicity (MW: 373.5 vs. ~390 for the target) .
  • Compound 17 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide) : Substitutes pyrazole with 1,2,4-triazole, altering hydrogen-bonding capacity (MW: 364.4) .
  • (Isothiazolo[4,3-b]pyridine derivative) : Uses an isothiazolo-pyridine fused ring, introducing sulfur-based electronic effects .
Amide Substituent Variations
  • Compound 16 (N-(3-acetylphenyl) analog) : The 3-acetylphenyl group introduces a ketone, enhancing polarity compared to the pyridin-3-yl group in the target .
  • (Indole-2-carboxamide derivatives) : Piperidine carboxamide linked to indole scaffolds, which are bulkier and more rigid .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C21H22N6O ~390 Pyridazin-3-yl, pyrazol-1-yl, pyridin-3-yl ~2.1 (moderate polarity)
Compound 16 C21H22N6O2 390.4 3-Acetylphenyl ~2.5
Compound 17 C18H20N8O 364.4 1,2,4-Triazol-1-yl ~1.8
Compound 20 C22H23N5O 373.5 Phenyl ~3.0

*LogP values estimated using fragment-based methods.

The pyridin-3-yl group in the target compound balances hydrophilicity (via hydrogen-bonding nitrogen) with moderate lipophilicity.

Key Reaction Pathways

  • Nucleophilic Substitution : Analogous to , the pyrazole group may be introduced via substitution of a chloropyridazine intermediate with pyrazole .
  • Amide Coupling : The piperidine-4-carboxamide core is likely formed via coupling of a piperidine carboxylic acid derivative with pyridin-3-ylamine, similar to methods in and .

Yield Trends

  • : Yields range from 10% (bulky substituents) to 80% (smaller groups) .
  • : Pyridazine-aniline coupling achieves moderate yields (39%) .

Structural Insights from Crystallography

  • Planarity and Hydrogen Bonding : Pyridazine derivatives (e.g., ) exhibit planar geometries stabilized by intramolecular C–H⋯N bonds, which may enhance crystallinity and stability .

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of pyridazine-pyrazole linkage (e.g., δ 8.5–9.0 ppm for pyridazine protons) and carboxamide NH signals (δ 10–12 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 378.15) and detects impurities .
  • X-ray crystallography : Resolves torsional angles between pyridazine, piperidine, and pyridine rings for conformational analysis .

How is the compound screened for biological activity in academic settings?

Q. Basic

  • In vitro assays :
    • Kinase inhibition : ATP-binding pocket competition assays (e.g., against JAK2 or EGFR kinases) .
    • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures .
  • Cell viability : MTT assays to assess cytotoxicity in cancer cell lines (e.g., IC50_{50} values in HeLa or MCF-7 cells) .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance pyridazine reactivity, while dichloromethane minimizes carboxamide hydrolysis .
  • Catalyst screening : Copper(I) bromide or Pd(PPh3_3)4_4 for pyrazole-pyridazine coupling (yield improvement by 15–20%) .
  • Temperature control : Low temperatures (0–5°C) suppress side reactions during carboxamide coupling .

What strategies guide structure-activity relationship (SAR) studies?

Q. Advanced

  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at the pyrazole 3-position enhances kinase affinity (ΔpIC50_{50} = 0.5–1.0) .
  • Piperidine modifications : Replacing the piperidine with azetidine increases metabolic stability but reduces solubility .
  • Pyridine bioisosteres : Swapping pyridin-3-yl with pyrimidine improves selectivity for tyrosine kinases .

How can computational modeling aid in target identification?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets (e.g., RMSD <2.0 Å vs. crystallographic data) .
  • Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes transition states for pyridazine-pyrazole coupling .
  • ADMET prediction : SwissADME estimates logP (2.8–3.5) and CYP450 inhibition risks .

How should contradictory bioactivity data between studies be resolved?

Q. Advanced

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, serum content) .
  • Structural verification : Re-characterize batches via LC-MS to rule out degradation or isomerization .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding .

What methodologies assess stability under physiological conditions?

Q. Advanced

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and monitor decomposition via HPLC (e.g., 20% degradation at pH 1) .
  • Plasma stability : Incubate with human plasma (37°C, 1 hr); quantify parent compound loss by LC-MS/MS .
  • Light/heat stress : ICH guidelines for photostability (1.2 million lux-hr) and thermal cycling (-20°C to 40°C) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Catalyst loading : Reduce Pd content from 5 mol% to <1 mol% via ligand optimization (e.g., XPhos) .
  • Workflow integration : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster purification .
  • Solvent recovery : Implement distillation systems to reuse DMF or dichloromethane (>80% recovery) .

How can synergistic effects with other therapeutics be evaluated?

Q. Advanced

  • Combination index (CI) : Chou-Talalay method using CompuSyn software; CI <1 indicates synergy in cancer cell lines .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify co-targeted pathways (e.g., PI3K/AKT suppression with mTOR inhibitors) .
  • In vivo models : Xenograft studies with dual-therapy cohorts (e.g., tumor volume reduction by 60% vs. monotherapy) .

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